molecular formula C12H22ClN B2521492 3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2175979-34-5

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B2521492
CAS RN: 2175979-34-5
M. Wt: 215.77
InChI Key: VGHPZNZRXKICKR-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of azabicyclo[3.2.1]octane . Azabicyclo[3.2.1]octane derivatives are often used in the synthesis of various pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” are not available, similar azabicyclo[3.2.1]octane derivatives have been synthesized using various methods . These methods often involve complex organic reactions and the use of catalysts .


Molecular Structure Analysis

The molecular structure of “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” would likely be determined by theoretical methods such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.2.1]octane scaffold, to which our compound belongs, has garnered significant interest in drug discovery. Its unique structure combines a six-membered nitrogen heterocycle fused to a cyclopentane ring. Researchers have explored its potential as a synthetic intermediate for total synthesis and as a core structure in drug development . Notably, this scaffold has been studied for its affinity toward α4β2 neuronal nicotinic acetylcholine receptors, making it relevant for neurological drug design.

Organic Synthesis

8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: serves as an essential raw material and intermediate in organic synthesis. Its versatile reactivity allows chemists to create more complex molecules by functionalizing its core structure. Researchers have employed it in the synthesis of various bioactive compounds, pharmaceuticals, and agrochemicals .

Photochemistry and Photocatalysis

Interest in this compound extends to photochemistry and photocatalysis. Its unique architecture provides opportunities for light-induced reactions, which are valuable in green chemistry and sustainable processes. Researchers explore its behavior under different light conditions, aiming to develop novel synthetic methodologies .

Biomass Valorization

In recent years, there has been growing interest in utilizing biomass-derived compounds. Our compound is part of this trend, as researchers investigate its potential for valorizing renewable resources. Photochemical transformations and other innovative approaches allow for the conversion of biomass feedstocks into valuable chemicals .

Synthetic Organic Chemistry

The bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane presents synthetic challenges, making it an exciting target for organic chemists. Strategies for accessing this scaffold involve both 6-endo-type and 5-endo-type reactions, leading to diverse derivatives. Researchers continue to explore its reactivity and develop efficient synthetic routes .

Total Synthesis of Target Molecules

Finally, our compound plays a crucial role in the total synthesis of specific target molecules. By incorporating it as a key intermediate, researchers achieve complex structures efficiently. Its presence in the synthetic pathways of various natural products and pharmaceuticals underscores its importance in chemical synthesis .

Future Directions

The future directions for the study of “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals and other areas .

properties

IUPAC Name

3-(3-methylbutylidene)-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-9(2)3-4-10-7-11-5-6-12(8-10)13-11;/h4,9,11-13H,3,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPZNZRXKICKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride

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